molecular formula C22H31N3O3 B7552421 N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide

N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide

Cat. No.: B7552421
M. Wt: 385.5 g/mol
InChI Key: JNJSJCCNKXHMQI-UHFFFAOYSA-N
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Description

N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has been shown to exhibit anti-tumor activity in pre-clinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide binds to the DNA-binding cleft of Pol I and stabilizes the interaction between Pol I and DNA, leading to the formation of a stable, inactive complex. This prevents the initiation of transcription and ultimately leads to the downregulation of rRNA synthesis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other effects on cellular processes. It has been reported to induce autophagy, a process by which cells degrade and recycle their own components, and to inhibit DNA repair, which can lead to increased sensitivity to DNA-damaging agents.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide is its selectivity for Pol I transcription, which reduces the potential for off-target effects. However, its mechanism of action is complex and may involve multiple pathways, which can make it difficult to interpret experimental results. Additionally, this compound is a relatively new compound and its long-term safety and efficacy have not yet been fully established.

Future Directions

Future research on N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide will likely focus on its potential as a therapeutic agent for various types of cancer, as well as its effects on other cellular processes. Some possible directions for future research include:
- Investigating the use of this compound in combination with other anti-cancer agents to enhance its efficacy and reduce potential resistance.
- Studying the effects of this compound on normal cells and tissues to better understand its potential side effects.
- Investigating the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells.
- Developing new formulations or delivery methods for this compound to improve its pharmacokinetics and reduce potential toxicity.

Synthesis Methods

The synthesis of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide involves several steps, including the reaction of 2-methylbenzoyl chloride with 1,4-dioxane to form 2-methylbenzoyl-1,4-dioxane, which is then reacted with piperidine to form 2-methylbenzoyl-4-piperidinone. This compound is further reacted with cyclohexanecarbonyl chloride to form this compound.

Scientific Research Applications

N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit Pol I transcription, which is overactive in many types of cancer cells. This leads to the downregulation of ribosomal RNA (rRNA) synthesis, which in turn induces nucleolar stress and activates the p53 pathway, resulting in cell cycle arrest and apoptosis.

Properties

IUPAC Name

N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c1-16-7-5-6-10-19(16)22(28)23-15-20(26)25-13-11-18(12-14-25)24-21(27)17-8-3-2-4-9-17/h5-7,10,17-18H,2-4,8-9,11-15H2,1H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJSJCCNKXHMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N2CCC(CC2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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